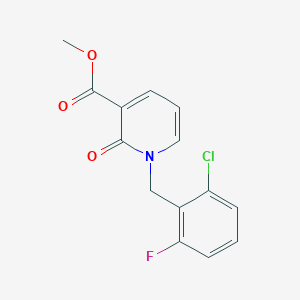
N-(4-Cyclohexylbutan-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyclohexylbutan-2-yl)prop-2-enamide: is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to an alkene. This compound is notable for its unique structure, which includes a cyclohexyl group attached to a butan-2-yl chain, further connected to a prop-2-enamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This reaction involves the coupling of 4-octyloxyaniline, paraformaldehyde, acrylic acid, and cyclohexyl isocyanide under ambient conditions for approximately 20 hours . The reaction proceeds smoothly at room temperature, yielding the desired product in good yield.
Industrial Production Methods: While specific industrial production methods for N-(4-Cyclohexylbutan-2-yl)prop-2-enamide are not well-documented, the Ugi reaction provides a scalable and efficient route for its synthesis. The reaction’s mild conditions and high yields make it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-Cyclohexylbutan-2-yl)prop-2-enamide can undergo oxidation reactions, particularly at the alkene moiety, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form saturated amides, where the alkene group is hydrogenated.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for epoxidation and dihydroxylation, respectively.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products:
Epoxides and diols: from oxidation.
Saturated amides: from reduction.
Substituted amides: from nucleophilic substitution.
Applications De Recherche Scientifique
N-(4-Cyclohexylbutan-2-yl)prop-2-enamide has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound’s ability to form gels makes it valuable in materials science, particularly in the design of novel gel-based materials.
Mécanisme D'action
The mechanism by which N-(4-Cyclohexylbutan-2-yl)prop-2-enamide exerts its effects involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding, van der Waals interactions, and π–π stacking . These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- N-(2-Cyclohexylamino-2-oxoethyl)-N-(4-octyloxy)phenyl-prop-2-enamide
- N-(2-Methyl-4-oxopentan-2-yl)prop-2-enamide
- Entacapone
Uniqueness: N-(4-Cyclohexylbutan-2-yl)prop-2-enamide is unique due to its specific cyclohexylbutan-2-yl chain, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it exhibits enhanced gelation properties and potential antimicrobial activities, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(4-cyclohexylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-3-13(15)14-11(2)9-10-12-7-5-4-6-8-12/h3,11-12H,1,4-10H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETNJOIAJZDLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/new.no-structure.jpg)

![N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2918608.png)
![2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B2918610.png)

![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2918614.png)

![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2918622.png)
![(E)-dimethyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate](/img/structure/B2918623.png)
![5-bromo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2918624.png)



